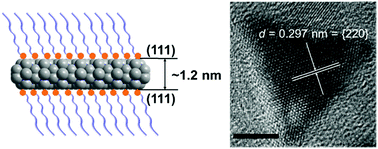Seed-mediated growth of ultra-thin triangular magnetite nanoplates†
Chemical Communications Pub Date: 2017-09-18 DOI: 10.1039/C7CC05723G
Abstract
We report a simple strategy for the growth of ultra-thin magnetite nanoplates. The injection of a large portion of precursor after stunted nucleation is favorable for both the survival of metastable structures in seeds and their subsequent development into anisotropic nanoparticles. The as-synthesized ultrathin triangular magnetite nanoplates are expected to have important applications as T1 contrast agents for magnetic resonance imaging.

Recommended Literature
- [1] Self-assembled polypyrrole nanotubes/MoS2 quantum dots for high performance solid state flexible symmetric supercapacitors†
- [2] Electrocatalytic cycle of P450 cytochromes: the protective and stimulating roles of antioxidants
- [3] Chemical switching behaviour of tricarbonylrhenium(i) complexes of a new redox active ‘Pincer’ ligand†
- [4] Magnetic relaxation in cobalt(ii)-based single-ion magnets influenced by distortion of the pseudotetrahedral [N2O2] coordination environment†
- [5] Stimuli-responsive materials: a web themed collection
- [6] A new approach for authentication of four ginseng herbs and their related products based on the simultaneous quantification of 19 ginseng saponins by UHPLC-TOF/MS coupled with OPLS-DA†
- [7] Selective catalytic reduction of NOx with ammonia (NH3-SCR) over copper loaded LEV type zeolites synthesized with different templates†
- [8] Understanding the role of solvents in bottom-up synthesis of multi-element hydroxides†
- [9] Synthesis and catalytic application of N-heterocyclic carbene copper complex functionalized conjugated microporous polymer†
- [10] Cell electroporation by CNT-featured microfluidic chip†

Journal Name:Chemical Communications
Research Products
-
1,4-Naphthalenedione, 5-nitro-
CAS no.: 17788-47-5









